molecular formula C10H18N2O B3284943 1-(2,8-Diazaspiro[4.5]decan-8-yl)ethanone CAS No. 794462-10-5

1-(2,8-Diazaspiro[4.5]decan-8-yl)ethanone

Cat. No.: B3284943
CAS No.: 794462-10-5
M. Wt: 182.26 g/mol
InChI Key: OCQZRARMEAHSFL-UHFFFAOYSA-N
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Description

1-(2,8-Diazaspiro[4.5]decan-8-yl)ethanone is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a piperidine and an ethanone moiety.

Preparation Methods

The synthesis of 1-(2,8-Diazaspiro[4.5]decan-8-yl)ethanone typically involves a multi-step process. One common method includes the condensation of N-benzylpiperidone with an appropriate amine and thioglycolic acid in toluene under reflux conditions. This reaction is facilitated by the use of a Dean-Stark apparatus to remove water, driving the reaction to completion . Industrial production methods often scale up this process, ensuring high yields and purity through optimized reaction conditions and purification techniques.

Comparison with Similar Compounds

1-(2,8-Diazaspiro[4.5]decan-8-yl)ethanone can be compared with other spirocyclic compounds such as:

The uniqueness of this compound lies in its specific spirocyclic structure and its versatility in undergoing various chemical transformations, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

1-(2,8-diazaspiro[4.5]decan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-9(13)12-6-3-10(4-7-12)2-5-11-8-10/h11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQZRARMEAHSFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(CCNC2)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,8-Diazaspiro[4.5]decan-8-yl)ethanone
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1-(2,8-Diazaspiro[4.5]decan-8-yl)ethanone
Reactant of Route 4
1-(2,8-Diazaspiro[4.5]decan-8-yl)ethanone
Reactant of Route 5
1-(2,8-Diazaspiro[4.5]decan-8-yl)ethanone
Reactant of Route 6
Reactant of Route 6
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